molecular formula C8H15NO B13471132 {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol

{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol

Cat. No.: B13471132
M. Wt: 141.21 g/mol
InChI Key: SISMZICJQYQKQR-UHFFFAOYSA-N
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Description

{2-Methyl-2-azaspiro[33]heptan-1-yl}methanol is a spirocyclic compound featuring a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol typically involves the cyclization of appropriate precursors under basic conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process is crucial, and optimizations are often made to improve yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyl group in this compound provides additional sites for chemical modification, making it a versatile compound for various applications. Its unique spirocyclic structure also contributes to its distinct binding properties and potential as a drug scaffold .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(2-methyl-2-azaspiro[3.3]heptan-3-yl)methanol

InChI

InChI=1S/C8H15NO/c1-9-6-8(3-2-4-8)7(9)5-10/h7,10H,2-6H2,1H3

InChI Key

SISMZICJQYQKQR-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1CO)CCC2

Origin of Product

United States

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